Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
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Overview
Description
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is a chemical compound known for its unique structure and properties. This compound consists of a hexadecyl ester group attached to an acetic acid moiety, which is further connected to a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester typically involves the esterification of acetic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The resulting hexadecyl acetate is then reacted with 2-(N,N-bis(2-chloroethyl)amino)phenol under controlled conditions to yield the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chemotherapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester involves its interaction with cellular components. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
Uniqueness
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to its similar compounds, the hexadecyl ester variant may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
66232-29-9 |
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Molecular Formula |
C28H47Cl2NO2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
hexadecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C28H47Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-28(32)25-26-16-18-27(19-17-26)31(22-20-29)23-21-30/h16-19H,2-15,20-25H2,1H3 |
InChI Key |
ZWDBEIUHQWOPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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